2-Cyclobutoxy-3-fluoropyridine
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Overview
Description
2-Cyclobutoxy-3-fluoropyridine is a fluorinated pyridine derivative with a unique molecular structure. . The presence of both a fluorine atom and a cyclobutoxy group on the pyridine ring imparts distinct chemical properties to this compound.
Mechanism of Action
Fluorinated pyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Fluoropyridines have found applications in various fields. For instance, they are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . They are also used in the agricultural industry, where the introduction of fluorine atoms into lead structures has been a useful chemical modification for improving physical, biological, and environmental properties .
Biochemical Analysis
Biochemical Properties
2-Cyclobutoxy-3-fluoropyridine is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the interaction of this compound with various enzymes and proteins, leading to the formation of new bonds .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in Suzuki–Miyaura coupling . In this process, this compound interacts with palladium, leading to the formation of new carbon-carbon bonds . This mechanism involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Metabolic Pathways
Its participation in Suzuki–Miyaura coupling suggests that it may interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF) to introduce the fluorine atom . The cyclobutoxy group can be introduced via a cyclobutylation reaction using cyclobutyl bromide in the presence of a base .
Industrial Production Methods
Industrial production of 2-Cyclobutoxy-3-fluoropyridine may involve large-scale nucleophilic substitution and cyclobutylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutoxy-3-fluoropyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Cycloaddition: The cyclobutoxy group can engage in cycloaddition reactions, forming new cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Tetra-n-butylammonium fluoride (TBAF) in dimethylformamide (DMF) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of pyridine N-oxides or reduced pyridine derivatives .
Scientific Research Applications
2-Cyclobutoxy-3-fluoropyridine has diverse scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Its unique structure makes it valuable in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the cyclobutoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Fluoropyridine: Similar to 2-Cyclobutoxy-3-fluoropyridine but without the cyclobutoxy group, affecting its chemical properties and applications.
2-Cyclobutoxy-4-fluoropyridine: Similar structure but with the fluorine atom at a different position, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the combination of the fluorine atom and the cyclobutoxy group on the pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
2-cyclobutyloxy-3-fluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCUYNMVRHOOMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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